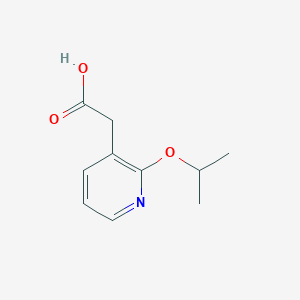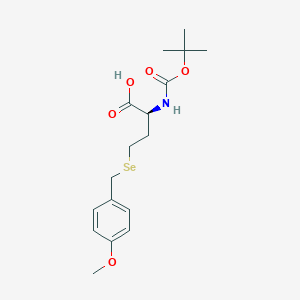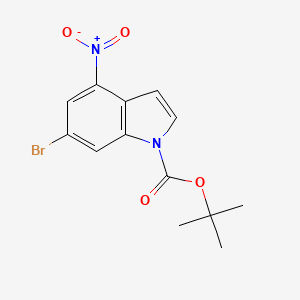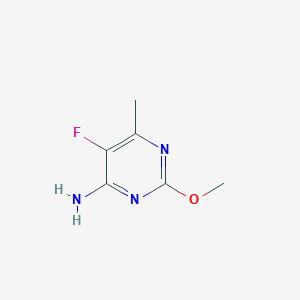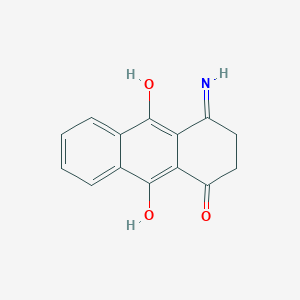
9,10-Anthracenedione, 1-amino-2,3-dihydro-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including dyes, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione can be synthesized through nucleophilic substitution reactions. One common method involves the substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones with a hydroxyl group . The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous or alcoholic medium .
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions using bromaminic acid sodium salt as the starting material . The reaction conditions are optimized to achieve high yields and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Bases like sodium hydroxide and solvents such as ethanol or water are typically employed.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function . It also inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription . These interactions lead to the compound’s anticancer and antimicrobial activities .
Comparison with Similar Compounds
1-Amino-4-hydroxy-9,10-anthraquinone: Similar in structure but lacks the dihydroanthracene moiety.
1-Amino-4-hydroxy-2-phenoxy-9,10-anthraquinone: Contains a phenoxy group instead of the dihydroanthracene moiety.
1-Amino-4-hydroxy-2,3-dihydroanthracene-1,10-dione: Similar structure but different substitution pattern.
Uniqueness: 1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups on the anthraquinone core . This unique structure contributes to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
9,10-dihydroxy-4-imino-2,3-dihydroanthracen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,15,17-18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNSLVJAUCPPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452224 |
Source


|
| Record name | 9,10-Anthracenedione, 1-amino-2,3-dihydro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144616-03-5 |
Source


|
| Record name | 9,10-Anthracenedione, 1-amino-2,3-dihydro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)






![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)

